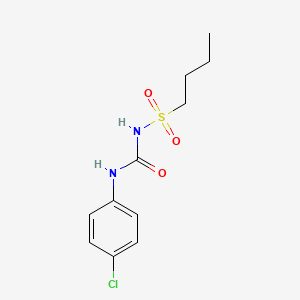

1-Butylsulfonyl-3-(4-chlorophenyl)urea

Beschreibung

Eigenschaften

CAS-Nummer |

5454-61-5 |

|---|---|

Molekularformel |

C11H15ClN2O3S |

Molekulargewicht |

290.77 g/mol |

IUPAC-Name |

1-butylsulfonyl-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C11H15ClN2O3S/c1-2-3-8-18(16,17)14-11(15)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |

InChI-Schlüssel |

YPYXKYUXMMOFOS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCS(=O)(=O)NC(=O)NC1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes critical distinctions between 1-butylsulfonyl-3-(4-chlorophenyl)urea and analogous urea derivatives:

Key Findings from Comparative Analysis

Physicochemical Properties

- Electron-Withdrawing Groups : The butylsulfonyl group in the target compound enhances stability and reactivity compared to simpler derivatives like p-chlorophenyl urea (C₇H₇ClN₂O) . Similarly, the trifluoromethyl group in 1-(4-chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea improves metabolic stability .

Vorbereitungsmethoden

Stepwise Amine Coupling

-

Reagents :

-

4-Chloroaniline (1.0 eq)

-

1-Butylsulfonyl isocyanate (1.2 eq)

-

1,2,4-Trichlorobenzene (solvent)

-

Dimethylamine gas (catalyst)

-

-

Conditions :

-

Mechanism :

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbon of the sulfonyl isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea product. Excess dimethylamine accelerates the reaction by deprotonating the aniline, enhancing nucleophilicity. -

Yield and Purity :

One-Pot Sulfonylation-Urea Formation

A modified one-pot approach combines sulfonylation and urea formation, reducing isolation steps. This method, adapted from thioaugmented sulfonylurea syntheses, employs phosphoryl chloride (POCl₃) as a dehydrating agent:

Reaction Protocol

-

Reagents :

-

4-Chlorophenylurea (1.0 eq)

-

1-Butanesulfonyl chloride (1.5 eq)

-

POCl₃ (2.0 eq)

-

DIPEA (N,N-diisopropylethylamine, 3.0 eq)

-

-

Procedure :

-

Workup :

-

The reaction is quenched with ice-water, and the precipitate is filtered.

-

Purification via column chromatography (hexanes/ethyl acetate, 3:1) yields the product.

-

-

Key Data :

Solid-Phase Synthesis for High-Throughput Production

For industrial-scale synthesis, solid-phase methods improve reproducibility. A protocol using polymer-supported reagents involves:

Immobilized Sulfonylating Agent

-

Resin Functionalization :

-

Wang resin is functionalized with 1-butylsulfonyl chloride via SN2 reaction.

-

-

Urea Coupling :

-

4-Chloroaniline is introduced in DMF at 50°C for 12 hours.

-

Cleavage from the resin using TFA/water (95:5) releases the product.

-

-

Advantages :

Comparative Analysis of Methods

| Parameter | Stepwise Coupling | One-Pot Synthesis | Solid-Phase |

|---|---|---|---|

| Yield (%) | 83–90 | 78 | 85 |

| Purity (%) | 97 | 99 | 98 |

| Reaction Time (h) | 2–4 | 2 | 12 |

| Scalability | Pilot-scale | Lab-scale | Industrial-scale |

| Cost Efficiency | Moderate | High | Low |

Critical Factors Influencing Reaction Success

-

Solvent Choice : Polar aprotic solvents (e.g., toluene, chlorobenzene) enhance sulfonyl chloride reactivity.

-

Temperature Control : Exothermic reactions require gradual heating to prevent decomposition.

-

Catalyst Use : Dimethylamine gas or DIPEA improves reaction kinetics by neutralizing HCl byproducts.

Challenges and Mitigation Strategies

Q & A

Q. What are the optimal synthetic routes for 1-Butylsulfonyl-3-(4-chlorophenyl)urea, and how can purity be maximized?

Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chlorophenylurea derivatives and butylsulfonyl chloride. Multi-step protocols (e.g., coupling under anhydrous conditions with bases like triethylamine) are recommended. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using TLC and confirm final product identity via H/C NMR .

Q. How is the structural integrity of 1-Butylsulfonyl-3-(4-chlorophenyl)urea validated in experimental settings?

Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm aromatic protons (δ 7.2–7.6 ppm for 4-chlorophenyl) and sulfonyl/urea linkages (δ 3.0–3.5 ppm for butylsulfonyl).

- FTIR : Verify urea C=O stretch (~1650 cm) and sulfonyl S=O (~1350 cm).

- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns in the solid state (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl chain length, halogen substitution) influence the bioactivity of 1-Butylsulfonyl-3-(4-chlorophenyl)urea?

Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Synthesize analogs with varying sulfonyl groups (e.g., methyl, hexyl) and halogen substituents (e.g., fluoro, bromo).

- Test bioactivity via enzyme inhibition assays (e.g., urease or kinase targets) or antimicrobial screens.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Correlate with experimental IC values .

Q. What experimental strategies resolve discrepancies in solubility and stability data for 1-Butylsulfonyl-3-(4-chlorophenyl)urea?

Methodological Answer :

- Solubility : Measure in DMSO, ethanol, and aqueous buffers (pH 1–10) using HPLC-UV. Compare with predicted logP values (e.g., ChemAxon).

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV-Vis exposure), and humidity. Monitor decomposition via LC-MS and identify degradation products .

Q. How can researchers optimize the compound’s stability in physiological conditions for in vivo studies?

Methodological Answer :

- Microencapsulation : Use PLGA nanoparticles to enhance bioavailability.

- Buffer compatibility : Test stability in PBS, serum, and simulated gastric fluid. Adjust pH to minimize hydrolysis of the urea moiety.

- Pharmacokinetics : Perform LC-MS/MS plasma profiling in rodent models to determine half-life and metabolite formation .

Data Analysis and Mechanistic Questions

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of 1-Butylsulfonyl-3-(4-chlorophenyl)urea?

Methodological Answer :

- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate LD/EC.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Use principal component analysis (PCA) to identify correlated toxicity endpoints (e.g., liver enzymes, histopathology) .

Q. How can conflicting results in receptor-binding assays be reconciled?

Methodological Answer :

- Validate assay conditions: Ensure consistent protein concentration (e.g., 1–10 nM), temperature (25°C vs. 37°C), and buffer ionic strength.

- Perform competitive binding assays with radiolabeled ligands (e.g., H-1-Butylsulfonyl-3-(4-chlorophenyl)urea) to calculate K/B.

- Replicate findings across orthogonal methods (e.g., SPR, ITC) .

Mechanistic and Translational Questions

Q. What mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH. Identify metabolites via UPLC-QTOF-MS.

- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to measure IC.

- Docking simulations : Map binding poses to CYP active sites (e.g., CYP2C9, CYP3A4) to predict metabolic hotspots .

Q. How can researchers design assays to evaluate the environmental persistence of 1-Butylsulfonyl-3-(4-chlorophenyl)urea?

Methodological Answer :

- Soil/sediment studies : Monitor degradation via LC-MS under aerobic/anaerobic conditions. Measure half-life (t) and partition coefficients (K).

- Ecotoxicology : Test effects on Daphnia magna (LC) and algal growth inhibition (OECD 201). Compare with EPA guidelines for emerging contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.